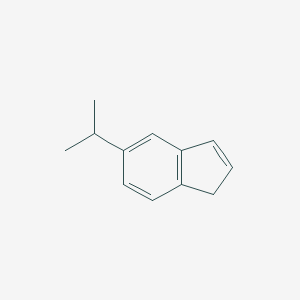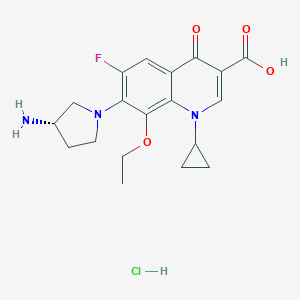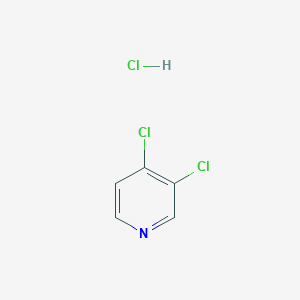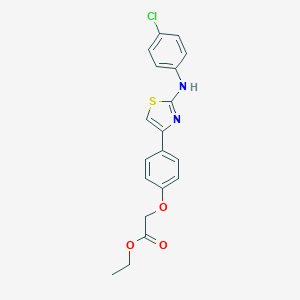
Acetic acid, (4-(2-((4-chlorophenyl)amino)-4-thiazolyl)phenoxy)-, ethyl ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Acetic acid, (4-(2-((4-chlorophenyl)amino)-4-thiazolyl)phenoxy)-, ethyl ester, also known as Etodolac, is a nonsteroidal anti-inflammatory drug (NSAID) that is used to treat pain and inflammation associated with various conditions, including osteoarthritis, rheumatoid arthritis, and acute pain. The chemical formula of Etodolac is C17H21ClN2O3S, and it has a molecular weight of 365.88 g/mol.
Mécanisme D'action
The mechanism of action of Acetic acid, (4-(2-((4-chlorophenyl)amino)-4-thiazolyl)phenoxy)-, ethyl ester involves the inhibition of the COX-2 enzyme, which leads to a decrease in the production of prostaglandins. Prostaglandins are lipid compounds that are involved in the inflammatory response and are responsible for the pain, fever, and swelling associated with inflammation. By inhibiting the production of prostaglandins, this compound reduces inflammation and provides pain relief.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects. It has been found to reduce the production of cytokines, which are proteins that play a key role in the immune response. This compound also inhibits the activity of nuclear factor kappa B (NF-κB), a protein complex that regulates the expression of genes involved in inflammation and immunity. In addition, this compound has been found to decrease the production of reactive oxygen species (ROS), which are molecules that can damage cells and tissues.
Avantages Et Limitations Des Expériences En Laboratoire
Acetic acid, (4-(2-((4-chlorophenyl)amino)-4-thiazolyl)phenoxy)-, ethyl ester has a number of advantages for use in lab experiments. It is a well-established anti-inflammatory and analgesic drug that has been extensively studied for its pharmacological properties. It is also readily available and relatively inexpensive. However, this compound has some limitations for use in lab experiments. It has a relatively short half-life, which means that it may need to be administered frequently to maintain therapeutic levels. In addition, this compound has been found to have some toxic effects on the liver and kidneys at high doses.
Orientations Futures
There are several future directions for research on Acetic acid, (4-(2-((4-chlorophenyl)amino)-4-thiazolyl)phenoxy)-, ethyl ester. One area of interest is the development of new formulations of this compound that can improve its pharmacokinetic properties, such as its half-life and bioavailability. Another area of interest is the investigation of the potential therapeutic effects of this compound in other conditions, such as cancer and neurodegenerative diseases. Finally, there is a need for further research on the mechanisms of action of this compound, including its effects on signaling pathways and gene expression.
Méthodes De Synthèse
Acetic acid, (4-(2-((4-chlorophenyl)amino)-4-thiazolyl)phenoxy)-, ethyl ester can be synthesized through a multistep process that involves the reaction of 2-chloro-4-nitroaniline with thioacetic acid, followed by the reduction of the resulting nitro compound with iron powder and acetic acid. The resulting 4-amino-2-chlorothiazole is then reacted with 4-(2-hydroxyphenoxy)acetic acid to form this compound.
Applications De Recherche Scientifique
Acetic acid, (4-(2-((4-chlorophenyl)amino)-4-thiazolyl)phenoxy)-, ethyl ester has been extensively studied for its anti-inflammatory and analgesic properties. It has been found to inhibit the activity of cyclooxygenase (COX) enzymes, which are responsible for the production of prostaglandins, a group of lipid compounds that play a key role in the inflammatory response. This compound is a selective COX-2 inhibitor, which means that it targets only the COX-2 enzyme, while sparing the COX-1 enzyme, which is responsible for the production of prostaglandins that protect the stomach lining.
Propriétés
Numéro CAS |
168127-33-1 |
|---|---|
Formule moléculaire |
C19H17ClN2O3S |
Poids moléculaire |
388.9 g/mol |
Nom IUPAC |
ethyl 2-[4-[2-(4-chloroanilino)-1,3-thiazol-4-yl]phenoxy]acetate |
InChI |
InChI=1S/C19H17ClN2O3S/c1-2-24-18(23)11-25-16-9-3-13(4-10-16)17-12-26-19(22-17)21-15-7-5-14(20)6-8-15/h3-10,12H,2,11H2,1H3,(H,21,22) |
Clé InChI |
STENHTAPAWYURW-UHFFFAOYSA-N |
SMILES |
CCOC(=O)COC1=CC=C(C=C1)C2=CSC(=N2)NC3=CC=C(C=C3)Cl |
SMILES canonique |
CCOC(=O)COC1=CC=C(C=C1)C2=CSC(=N2)NC3=CC=C(C=C3)Cl |
Autres numéros CAS |
168127-33-1 |
Synonymes |
ethyl 2-[4-[2-[(4-chlorophenyl)amino]-1,3-thiazol-4-yl]phenoxy]acetate |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![(6S)-6-propan-2-yl-4,7-diazaspiro[2.5]octane-5,8-dione](/img/structure/B69406.png)
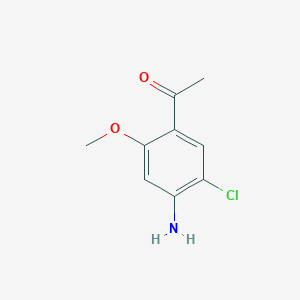
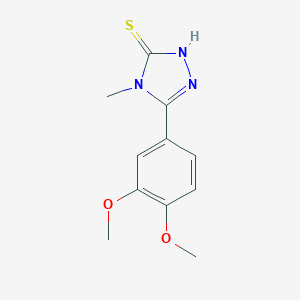
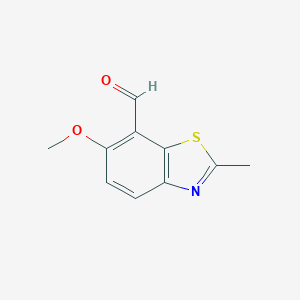
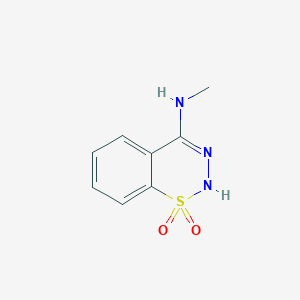

![N-Methyl-2-(methylthio)-1H-benzo[d]imidazol-1-amine](/img/structure/B69423.png)
![N-[4-(Trimethylsilyl)-3-butynyl]acetamide](/img/structure/B69424.png)
